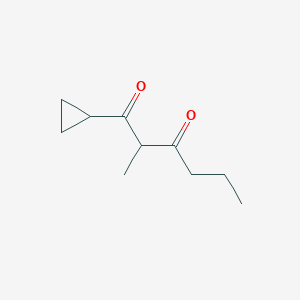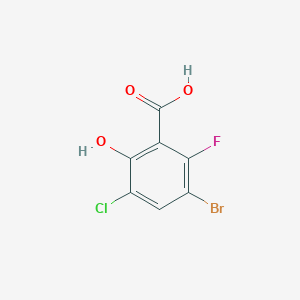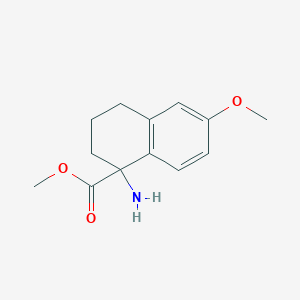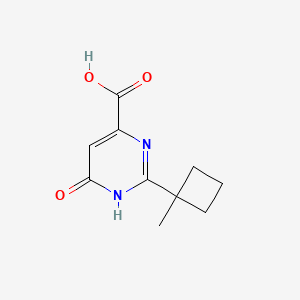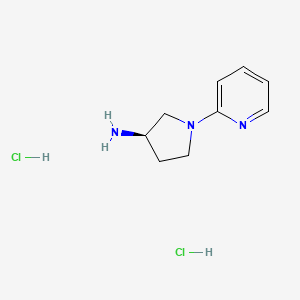
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the copper-mediated three-component reaction, which involves o-iodoanilines, anilines, and ethyl trifluoropyruvate . This reaction proceeds via condensation of o-iodoaniline with ethyl trifluoropyruvate, followed by an intermolecular Ullmann-type cross-coupling reaction with aniline and intramolecular amination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as the Ullmann-type cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, trifluoropyruvate, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield benzimidazole derivatives, while oxidation or reduction can lead to various functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within a system. The trifluoromethyl and trifluoromethoxy groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)aniline: Similar in structure but lacks the trifluoromethoxy group.
3-(Trifluoromethoxy)aniline: Similar but with the trifluoromethoxy group in a different position on the benzene ring.
4-(Trifluoromethyl)aniline: Similar but lacks the trifluoromethoxy group and has the trifluoromethyl group in a different position.
Uniqueness
2-(Trifluoromethoxy)-4-(trifluoromethyl)aniline is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C8H5F6NO |
|---|---|
Peso molecular |
245.12 g/mol |
Nombre IUPAC |
2-(trifluoromethoxy)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)4-1-2-5(15)6(3-4)16-8(12,13)14/h1-3H,15H2 |
Clave InChI |
MPTPCHPDGRWBEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


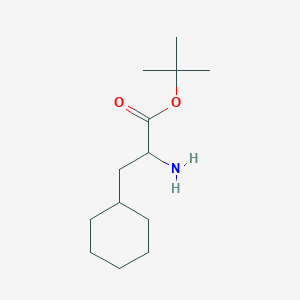
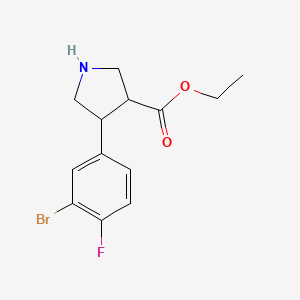
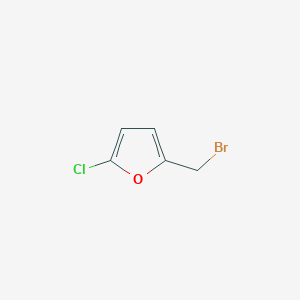
![1,8-Dioxaspiro[4.5]decan-2-ylmethanamine](/img/structure/B13629618.png)
![4-Chloro-2-isobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13629623.png)

